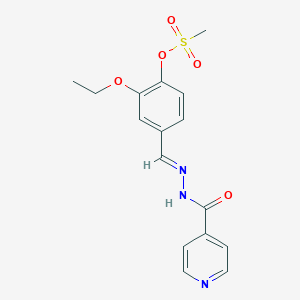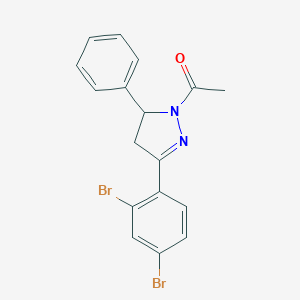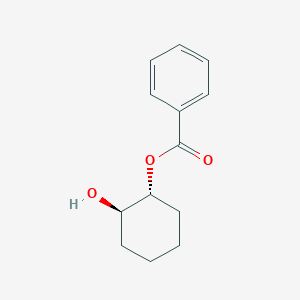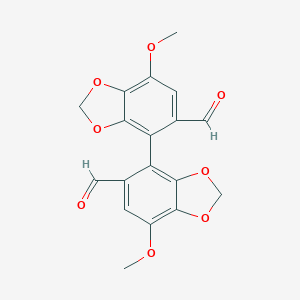
2-Ethoxy-4-(2-isonicotinoylcarbohydrazonoyl)phenyl methanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethoxy-4-(2-isonicotinoylcarbohydrazonoyl)phenyl methanesulfonate (EIHPM) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of 2-Ethoxy-4-(2-isonicotinoylcarbohydrazonoyl)phenyl methanesulfonate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell growth and survival. 2-Ethoxy-4-(2-isonicotinoylcarbohydrazonoyl)phenyl methanesulfonate has been shown to inhibit the activity of protein kinase B (AKT), which is involved in cell survival and proliferation, as well as the activity of matrix metalloproteinases (MMPs), which are involved in tumor invasion and metastasis.
Biochemical and Physiological Effects:
2-Ethoxy-4-(2-isonicotinoylcarbohydrazonoyl)phenyl methanesulfonate has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of cell cycle arrest and apoptosis, and the inhibition of tumor invasion and metastasis. 2-Ethoxy-4-(2-isonicotinoylcarbohydrazonoyl)phenyl methanesulfonate has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.
実験室実験の利点と制限
2-Ethoxy-4-(2-isonicotinoylcarbohydrazonoyl)phenyl methanesulfonate has several advantages for lab experiments, including its ability to penetrate cell membranes and target specific cells, its potential as a carrier for various drugs, and its use as a contrast agent for MRI. However, 2-Ethoxy-4-(2-isonicotinoylcarbohydrazonoyl)phenyl methanesulfonate also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential therapeutic applications.
将来の方向性
There are several future directions for research on 2-Ethoxy-4-(2-isonicotinoylcarbohydrazonoyl)phenyl methanesulfonate, including the development of new synthesis methods to improve its purity and yield, the investigation of its potential applications in combination with other drugs or therapies, and the exploration of its potential as a diagnostic tool for various diseases. Further research is also needed to fully understand the mechanism of action of 2-Ethoxy-4-(2-isonicotinoylcarbohydrazonoyl)phenyl methanesulfonate and its potential therapeutic applications.
Conclusion:
In conclusion, 2-Ethoxy-4-(2-isonicotinoylcarbohydrazonoyl)phenyl methanesulfonate is a chemical compound that has shown great potential for various scientific research applications, including cancer treatment, drug delivery, and imaging. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 2-Ethoxy-4-(2-isonicotinoylcarbohydrazonoyl)phenyl methanesulfonate and its applications in various fields.
合成法
2-Ethoxy-4-(2-isonicotinoylcarbohydrazonoyl)phenyl methanesulfonate can be synthesized through a multi-step process involving the reaction of 2-nitroaniline with ethyl 4-bromobenzoate, followed by the reduction of the nitro group and the reaction with isonicotinic acid hydrazide. The final product is obtained through the reaction of the intermediate compound with methanesulfonyl chloride.
科学的研究の応用
2-Ethoxy-4-(2-isonicotinoylcarbohydrazonoyl)phenyl methanesulfonate has been extensively studied for its potential applications in various fields, including cancer treatment, drug delivery, and imaging. In cancer treatment, 2-Ethoxy-4-(2-isonicotinoylcarbohydrazonoyl)phenyl methanesulfonate has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In drug delivery, 2-Ethoxy-4-(2-isonicotinoylcarbohydrazonoyl)phenyl methanesulfonate has been used as a carrier for various drugs due to its ability to penetrate cell membranes and target specific cells. In imaging, 2-Ethoxy-4-(2-isonicotinoylcarbohydrazonoyl)phenyl methanesulfonate has been used as a contrast agent for magnetic resonance imaging (MRI) due to its ability to accumulate in tumor tissues.
特性
製品名 |
2-Ethoxy-4-(2-isonicotinoylcarbohydrazonoyl)phenyl methanesulfonate |
|---|---|
分子式 |
C16H17N3O5S |
分子量 |
363.4 g/mol |
IUPAC名 |
[2-ethoxy-4-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]phenyl] methanesulfonate |
InChI |
InChI=1S/C16H17N3O5S/c1-3-23-15-10-12(4-5-14(15)24-25(2,21)22)11-18-19-16(20)13-6-8-17-9-7-13/h4-11H,3H2,1-2H3,(H,19,20)/b18-11+ |
InChIキー |
MTTWUXHEZOWIPN-WOJGMQOQSA-N |
異性体SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=NC=C2)OS(=O)(=O)C |
SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC=NC=C2)OS(=O)(=O)C |
正規SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC=NC=C2)OS(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-(2,4-dichlorophenyl)-5-[4-(methyloxy)phenyl]-1-propanoyl-4,5-dihydro-1H-pyrazole](/img/structure/B304708.png)
![5-(4-methoxyphenyl)-3-(4-methylphenyl)-1-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-pyrazole](/img/structure/B304709.png)
![3-[[5-[4-(2-Bromoethyl)phenyl]-1,3-oxathiol-2-ylidene]amino]benzoic acid](/img/structure/B304710.png)
![2-[[2-(4-Bromophenyl)-1,3-dioxolan-2-yl]methylsulfanyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole](/img/structure/B304713.png)

![2-[[5-(4-chlorophenyl)-11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B304717.png)

![2-methyl-N-[5-(thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B304721.png)
![butyl N-[5-[(3-methylphenyl)methylsulfanylmethyl]-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B304723.png)
![2-(1-adamantyl)-6-[(5-bromo-2-furyl)methylene]-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B304724.png)
![2-bromo-4-[(5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-6-methoxyphenyl methanesulfonate](/img/structure/B304725.png)
![2-(1-adamantyl)-5-imino-6-[(5-phenyl-2-furyl)methylene]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B304726.png)